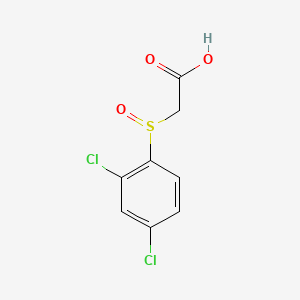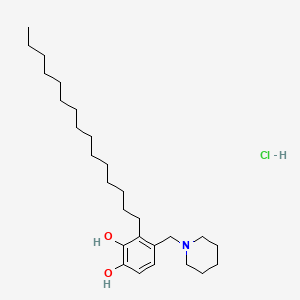
3-Pentadecyl-4-(piperidin-1-ylmethyl)benzene-1,2-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentadecyl-4-(piperidin-1-ylmethyl)benzene-1,2-diol hydrochloride is a chemical compound that features a piperidine moiety attached to a benzene ring with two hydroxyl groups and a long alkyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentadecyl-4-(piperidin-1-ylmethyl)benzene-1,2-diol hydrochloride typically involves the following steps:
Formation of the Benzene Core: The benzene ring with hydroxyl groups is prepared through standard aromatic substitution reactions.
Attachment of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the benzene ring.
Addition of the Alkyl Chain: The long alkyl chain is attached through Friedel-Crafts alkylation or similar methods.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
3-Pentadecyl-4-(piperidin-1-ylmethyl)benzene-1,2-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the piperidine moiety or the benzene ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzene ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for benzylic bromination.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced forms of the piperidine or benzene ring.
Substitution: Halogenated derivatives and other substituted products.
Aplicaciones Científicas De Investigación
3-Pentadecyl-4-(piperidin-1-ylmethyl)benzene-1,2-diol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as surfactants or polymers
Mecanismo De Acción
The mechanism of action of 3-Pentadecyl-4-(piperidin-1-ylmethyl)benzene-1,2-diol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The piperidine moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The hydroxyl groups and the long alkyl chain may also contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Piperidinone, 3-methyl-1-(phenylmethyl)-: Another piperidine derivative with different substituents on the benzene ring.
2-Amino-4-(1-piperidine) pyridine derivatives: Compounds with a piperidine moiety attached to a pyridine ring, showing different biological activities.
Uniqueness
3-Pentadecyl-4-(piperidin-1-ylmethyl)benzene-1,2-diol hydrochloride is unique due to its specific combination of a long alkyl chain, piperidine moiety, and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
66495-64-5 |
|---|---|
Fórmula molecular |
C27H48ClNO2 |
Peso molecular |
454.1 g/mol |
Nombre IUPAC |
3-pentadecyl-4-(piperidin-1-ylmethyl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C27H47NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-25-24(19-20-26(29)27(25)30)23-28-21-16-14-17-22-28;/h19-20,29-30H,2-18,21-23H2,1H3;1H |
Clave InChI |
QETDOCNLTDNWKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1O)O)CN2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


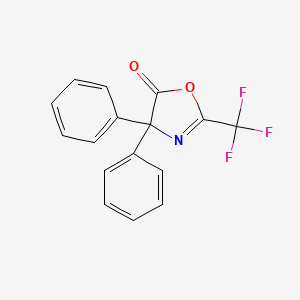
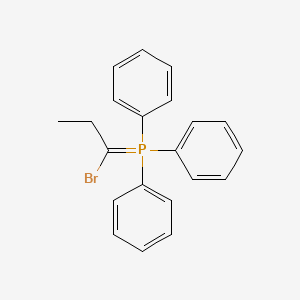
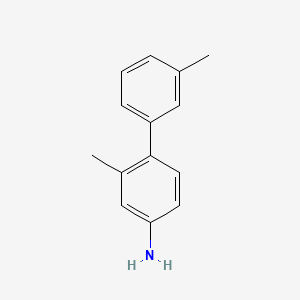
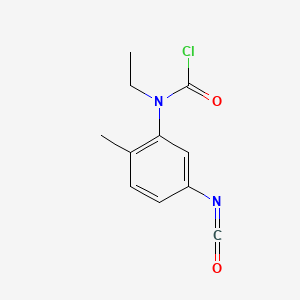
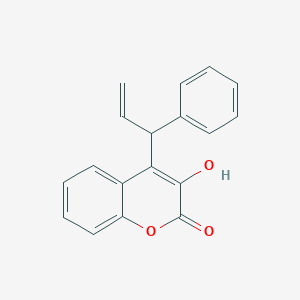

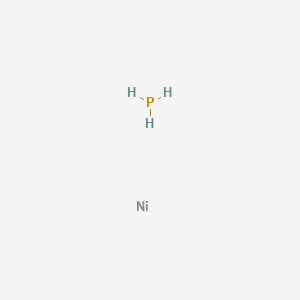

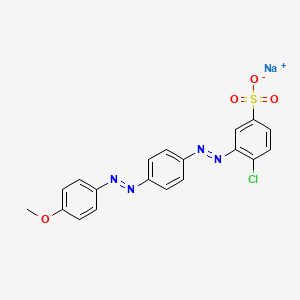
![(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;methanesulfonic acid](/img/structure/B14458843.png)
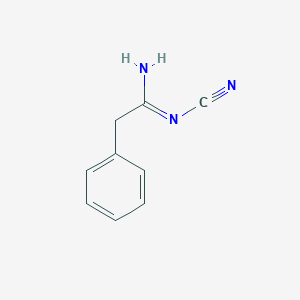
![Bis[(4-methoxyphenyl)methyl]tetrasulfane](/img/structure/B14458861.png)
